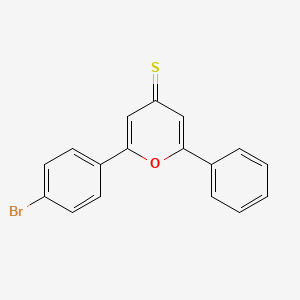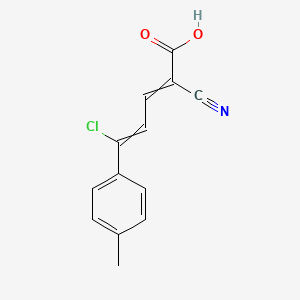
5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C11H5Cl2F3N4. This compound is known for its unique structure and properties, making it a valuable intermediate in the synthesis of various chemical products, particularly in the field of pesticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps :
Diazotization Reaction: 2,6-dichloro-4-trifluoromethyl aniline is subjected to diazotization using sodium nitrite in an acidic medium to form the corresponding diazonium salt.
Cyclization: The diazonium salt is then reacted with 2,3-dicyanopropionic acid ethyl ester under weak acidic conditions to form a cyclic compound.
Chlorination: Chlorine is introduced into the cyclic compound to achieve chlorination.
Decarboxylation: The pH is regulated to induce decarboxylation, resulting in the formation of the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The average yield of the industrial method is not lower than 95%, and the product purity exceeds 99.50% .
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, particularly as an intermediate in the synthesis of insecticides like fipronil.
Wirkmechanismus
The mechanism of action of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways . For example, in the case of its use as an intermediate in the synthesis of fipronil, the compound acts on the chloride channel of insect nerves, inhibiting the metabolism of gamma-aminobutyric acid (GABA) and leading to the disruption of neural transmission in insects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound is structurally similar and is also used as an intermediate in the synthesis of fipronil.
2,6-dichloro-4-trifluoromethylphenylhydrazine: Another related compound used in similar synthetic routes.
Uniqueness
The uniqueness of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid lies in its specific structure, which imparts distinct chemical properties and reactivity. Its ability to act as an intermediate in the synthesis of highly effective insecticides like fipronil highlights its importance in the field of agrochemicals .
Eigenschaften
Molekularformel |
C12H5Cl2F3N4O2 |
|---|---|
Molekulargewicht |
365.09 g/mol |
IUPAC-Name |
5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H5Cl2F3N4O2/c13-5-1-4(12(15,16)17)2-6(14)9(5)21-10(19)8(11(22)23)7(3-18)20-21/h1-2H,19H2,(H,22,23) |
InChI-Schlüssel |
ZBCWGEVHALSPLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)C(=O)O)N)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine](/img/structure/B14079048.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079051.png)
![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)
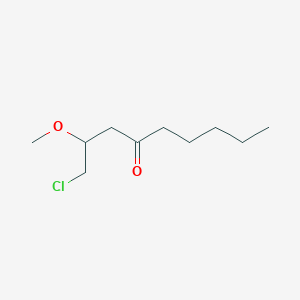
![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)

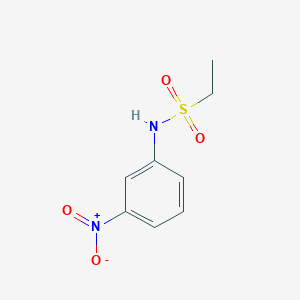
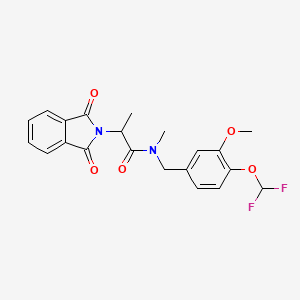
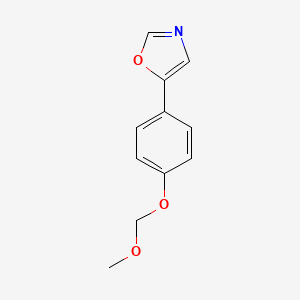
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)

